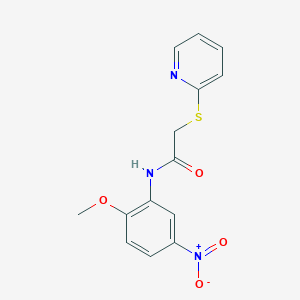

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-12-6-5-10(17(19)20)8-11(12)16-13(18)9-22-14-4-2-3-7-15-14/h2-8H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBXMQVXXYWQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763124-79-4 | |

| Record name | N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (CAS Number: 763124-79-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 319.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.327 g/cm³ |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Flash Point | 191.2 °C |

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl and pyridinyl groups exhibit significant antimicrobial properties. A study assessing various synthesized monomeric alkaloids showed that similar compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with similar thioamide structures have shown promising results against cancer cell lines. In a comparative analysis, certain derivatives exhibited IC50 values below 10 µM against colon carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focusing on thiazole-derived compounds demonstrated that modifications in the phenyl ring significantly influence cytotoxic activity. Compounds with methoxy substitutions showed enhanced efficacy against cancer cell lines, indicating that this compound may possess similar properties .

Neuroprotective Activity

Recent investigations into neuroprotective agents have highlighted the role of multitarget-directed ligands in treating neurodegenerative diseases. Compounds structurally related to this compound have shown strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes in Alzheimer's disease pathology . These findings suggest that this compound could be a candidate for further exploration in neuroprotection.

Scientific Research Applications

Biological Activities

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exhibits significant biological activities, including antimicrobial properties. Studies focus on the interactions of this compound with various biological targets to understand its mechanisms of action.

Structural Similarity

This compound shares structural similarities with related compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-methoxy-5-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide | Similar nitrophenyl and acetamide structure | Different sulfur substituent leading to varied reactivity |

| N-(methoxy-nitrophenyl)acetamide | Contains a nitrophenyl group | Lacks the pyridine-thio moiety, simplifying structure |

| 4-Nitroaniline | Basic nitroaniline structure | No acetamide or thioether functionalities; serves as a base comparison |

| N-(hydroxy-nitrophenyl)acetamide | Hydroxy instead of methoxy group | Variation in substituent affects solubility and reactivity |

These comparisons highlight the uniqueness of this compound while also emphasizing the importance of structural modifications in determining biological activity and chemical behavior.

Safety and Hazards

The compound can cause skin irritation and serious eye damage . It may also cause respiratory irritation .

- Skin Irrit. 2 (100%)

- Eye Dam. 1 (100%)

- STOT SE 3 (100%)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-(5-Chloro-2-methoxyphenyl)-2-(pyridin-2-ylthio)acetamide (CAS: 329078-81-1)

- Key Difference : Substitution of the nitro group at position 5 with chlorine.

N-(2-Methoxy-4-nitrophenyl)acetamide (CAS: SVAK-MNPA-184-23-261)

- Key Difference : Nitro group at position 4 instead of 3.

- Impact : Positional isomerism could affect hydrogen bonding and steric interactions, influencing solubility and target binding .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Heterocyclic Variants

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Key Difference : Incorporation of a 1,2,4-triazole ring.

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

Physicochemical Properties

| Property | Target Compound | N-(5-Chloro-2-methoxyphenyl)-... | N-(2-Methoxy-4-nitrophenyl)... |

|---|---|---|---|

| Molecular Weight | ~308–355 g/mol (estimated) | 308.78 g/mol | 210.19 g/mol |

| Solubility | Low (nitro group) | Moderate (chloro) | Low (nitro isomer) |

| LogP | ~2.5–3.5 (predicted) | ~3.0 | ~2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.